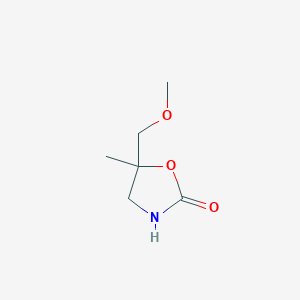

5-(Methoxymethyl)-5-methyl-1,3-oxazolidin-2-one

Vue d'ensemble

Description

5-(Methoxymethyl)-5-methyl-1,3-oxazolidin-2-one: is a heterocyclic organic compound that features an oxazolidinone ring substituted with methoxymethyl and methyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxymethyl)-5-methyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-2-methyl-1-propanol with formaldehyde and methanol, followed by cyclization to form the oxazolidinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and purity while minimizing by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 5-(Methoxymethyl)-5-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can yield different substituted oxazolidinones.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups.

Applications De Recherche Scientifique

Antibacterial Properties

The compound has been identified as part of a class of oxazolidinone derivatives that exhibit significant antibacterial activity.

- Mechanism of Action : Oxazolidinones function primarily by inhibiting bacterial protein synthesis. They bind to the bacterial ribosome, preventing the formation of the initiation complex necessary for protein translation. This action is particularly effective against Gram-positive bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

- Clinical Relevance : The emergence of antibiotic resistance has necessitated the development of new antibacterial agents. Compounds like 5-(Methoxymethyl)-5-methyl-1,3-oxazolidin-2-one have shown promise in overcoming resistance mechanisms that limit the efficacy of existing antibiotics .

Monoamine Oxidase Inhibition

Another significant application of this compound is its role as a selective and reversible inhibitor of monoamine oxidase B (MAO-B).

- Mechanism : MAO-B is an enzyme involved in the catabolism of neurotransmitters such as dopamine. Inhibition of this enzyme can enhance dopaminergic activity, making it a target for treating neurodegenerative diseases like Parkinson's disease .

- Research Findings : Studies have demonstrated that derivatives of this compound can be radiolabeled for imaging studies using positron emission tomography (PET). This allows researchers to visualize MAO-B activity in vivo, providing insights into neurological conditions .

Drug Development and Optimization

The versatility of this compound extends to its application in drug development.

- Structure-Activity Relationship (SAR) : Research has focused on modifying the side chains of oxazolidinone derivatives to enhance their pharmacological profiles. For instance, modifications at the C-5 position have been shown to improve antibacterial potency and reduce toxicity .

- Case Studies : Various studies have reported on the optimization of oxazolidinone compounds leading to candidates with improved efficacy against resistant bacterial strains. These studies often involve rigorous testing in both in vitro and in vivo models to assess pharmacokinetics and therapeutic potential .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 5-(Methoxymethyl)-5-methyl-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or nucleic acids. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups.

Comparaison Avec Des Composés Similaires

5-Methyl-1,3-oxazolidin-2-one: Lacks the methoxymethyl group, which can affect its reactivity and applications.

5-(Hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one: Similar structure but with a hydroxyl group instead of a methoxymethyl group, leading to different chemical properties and reactivity.

Uniqueness: 5-(Methoxymethyl)-5-methyl-1,3-oxazolidin-2-one is unique due to the presence of both methoxymethyl and methyl groups on the oxazolidinone ring

Activité Biologique

5-(Methoxymethyl)-5-methyl-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Overview of Oxazolidinones

Oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This mechanism is crucial in combating various Gram-positive bacterial infections, including those caused by multidrug-resistant strains. The structure of oxazolidinones allows them to interfere with the initiation of protein synthesis, making them effective against pathogens that exhibit resistance to other antibiotic classes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:

- Staphylococcus aureus (both methicillin-sensitive and resistant strains)

- Enterococcus faecalis (including linezolid-resistant strains)

The minimum inhibitory concentration (MIC) values for these pathogens are reported to be below 2.0 μg/mL, indicating potent antibacterial effects .

The primary mechanism of action for this compound involves binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis. This action disrupts bacterial growth and reproduction, leading to cell death. Additionally, some studies suggest that oxazolidinones may also exert effects on other biological targets, such as modulating enzyme activities involved in metabolic pathways .

Study on Anticancer Activity

A notable study evaluated the anticancer potential of oxazolidinone derivatives similar to this compound. The study focused on their effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that certain derivatives exhibited cytotoxicity with IC50 values ranging from 17.66 µM to 31.10 µM against these cell lines while demonstrating minimal toxicity towards non-tumorigenic cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| OI | MCF-7 | 17.66 | Induces apoptosis via mitochondrial pathway |

| OI | HeLa | 31.10 | Inhibits proliferation through ROS production |

This suggests that derivatives of oxazolidinones could serve as potential candidates for cancer therapy due to their ability to induce apoptosis in cancer cells.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have shown favorable profiles for oxazolidinone derivatives in animal models. For instance, a specific derivative demonstrated high bioavailability and metabolic stability, which is crucial for therapeutic efficacy. Moreover, safety assessments indicated a low incidence of genotoxicity and cytotoxicity in vitro, supporting further development for clinical applications .

Propriétés

IUPAC Name |

5-(methoxymethyl)-5-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-6(4-9-2)3-7-5(8)10-6/h3-4H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSBRIJEQSXCBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)O1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1490326-42-5 | |

| Record name | 5-(methoxymethyl)-5-methyl-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.